S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate
Description
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
S-[3-(dimethylamino)-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C7H13NO2S/c1-6(9)11-5-4-7(10)8(2)3/h4-5H2,1-3H3 |
InChI Key |
LNFXKCGSHVTOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate Method
Synthesis of 3-(Dimethylamino)-3-oxopropanoic Acid
The synthesis begins with the preparation of 3-(dimethylamino)-3-oxopropanoic acid, a β-ketoamide precursor. This is achieved via lithiation-alkylation of a carboxamide. For example, a carboxamide derivative is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −60°C, followed by alkylation with methyl iodide. The resultant β-ketoamide is hydrolyzed under acidic conditions to yield the carboxylic acid.
Conversion to Acyl Chloride
The carboxylic acid is converted to its acyl chloride using oxalyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C. The reaction is typically complete within 2 hours, yielding 3-(dimethylamino)-3-oxopropanoyl chloride.
Thioesterification with Ethanethiol
The acyl chloride is reacted with ethanethiol (1.2 equiv) in the presence of a base (e.g., pyridine) to neutralize HCl. The reaction proceeds in DCM at 0°C to room temperature, yielding the thioester. Purification via silica gel chromatography (15–40% ethyl acetate/heptane) affords the product in 68–76% yield .
Table 1: Reaction Conditions for Acyl Chloride Method
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carboxylic acid synthesis | LDA, THF, −60°C, methyl iodide | 60–70% |
| Acyl chloride formation | Oxalyl chloride, DCM, 0°C | >90% |
| Thioesterification | Ethanethiol, pyridine, DCM, 0°C → rt | 68–76% |
β-Ketoamide Alkylation Method
Lithiation of Carboxamide
A carboxamide (e.g., N,N-dimethylpropionamide) is deprotonated with LDA (1.3 equiv) in THF at −60°C. Hexamethylphosphoramide (HMPA) is added to stabilize the enolate.
Alkylation with Thioacetate
The enolate is alkylated with 2-bromoethyl thioacetate (1.4 equiv) at −50°C. After warming to room temperature, the β-keto thioester is obtained. This method avoids isolation of the acyl chloride and directly introduces the thioester group.
Table 2: β-Ketoamide Alkylation Parameters
| Parameter | Value |
|---|---|
| Temperature | −60°C → rt |
| Solvent | THF |
| Key Reagent | 2-Bromoethyl thioacetate |
| Yield | 70–82% |
Alternative Thioesterification Approaches
Critical Analysis of Methodologies
Efficiency and Scalability
Purification Challenges
Silica gel chromatography is essential for removing unreacted thiol and dimethylamide byproducts. Eluents with 10–35% ethyl acetate/heptane are optimal.
Chemical Reactions Analysis
Types of Reactions: S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry: In organic synthesis, S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The thioester linkage is susceptible to hydrolysis, releasing ethanethiol, which can further interact with cellular components. The compound may modulate enzyme activity or receptor function through these interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
a) S-(3-Chloro-2-methyl-3-oxopropyl) Ethanethioate (CAS Not Provided)
- Key Differences :
| Parameter | Target Compound | S-(3-Chloro-2-methyl-3-oxopropyl) Ethanethioate |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂S | C₆H₉ClO₂S (inferred) |
| Molecular Weight | 175.25 | ~180.66 |
| Key Functional Groups | Dimethylamino | Chloro, Methyl |
| Hazard Class | Class 8 | Likely Class 8 (corrosive) |
b) S-[3-(1,3-Dioxoisoindol-2-yl)oxypropyl] Ethanethioate (CAS 1088-37-5)
- Key Differences: Substituents: Dioxoisoindole group (aromatic bicyclic system) linked via an oxypropyl chain. Applications: Potential use in polymer chemistry or as a photostabilizer due to aromaticity .
| Parameter | Target Compound | S-[3-(Dioxoisoindol)oxypropyl] Ethanethioate |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂S | C₁₃H₁₃NO₄S |
| Molecular Weight | 175.25 | 279.32 |
| Key Functional Groups | Dimethylamino | Dioxoisoindole |
| Solubility | Polar solvents | Likely low (aromatic hindrance) |
Bioactive Derivatives
a) Tetrazole-Modified Derivatives (e.g., Compound 15k, CAS Not Provided)
- Structure : Incorporates tetrazole (1H-tetrazol-5-yl) and benzyl groups.
- Applications : Studied as potent agents in medicinal chemistry for enzyme inhibition (e.g., ACE inhibitors) .
| Parameter | Target Compound | Tetrazole Derivative (15k) |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂S | C₂₄H₂₇N₇O₄S |
| Molecular Weight | 175.25 | 509.56 |
| Bioactivity | Not reported | High (enzyme inhibition) |
| Synthetic Complexity | Moderate | High (multi-step synthesis) |
b) Sulfonamido-Pyridine Derivative (CAS 889675-05-2)
- Structure : Features a phenylsulfonamido group and pyridine ring.
- Applications: Potential use in kinase inhibition or antimicrobial agents .
| Parameter | Target Compound | Sulfonamido-Pyridine Derivative |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂S | C₂₃H₂₉N₃O₅S₂ (inferred) |
| Key Functional Groups | Dimethylamino | Sulfonamido, Pyridine |
| Pharmacokinetics | Uncharacterized | Likely improved bioavailability |
Cyclohexene-Based Analog
S-[1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl] Ethanethioate (CAS 40984-79-0)
- Key Differences :
| Parameter | Target Compound | Cyclohexene Derivative |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂S | C₁₃H₁₈O₂S (inferred) |
| Stereochemistry | Achiral | Chiral centers present |
| Stability | Stable | Heat-sensitive |
Biological Activity
S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C7H13NO2S
- Molecular Weight : 175.25 g/mol
- IUPAC Name : this compound
- InChI Key : InChI=1S/C7H13NO2S/c1-6(9)11-5-4-7(10)8(2)
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological systems, leading to various therapeutic applications.
The compound's mechanism of action is primarily through its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor function, influencing cellular processes such as signaling pathways and metabolic reactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, sulfanylbenzamide thioesters have shown anti-HIV activity by disrupting zinc coordination in viral proteins . This suggests a potential avenue for research into the antiviral applications of this compound.
Anti-inflammatory Effects
Compounds derived from thioesters have been noted for their anti-inflammatory effects. They can act as leukotriene antagonists, which are useful in treating conditions such as asthma and allergic reactions . This property may be relevant to this compound, warranting further investigation into its anti-inflammatory capabilities.
Study on Antiviral Properties
A study published in December 2023 examined the antiviral properties of sulfanylbenzamide derivatives, revealing that modifications at the thioester position can enhance activity against HIV . While not directly studying this compound, the findings suggest similar compounds may exhibit beneficial antiviral effects.
In Vivo Studies on Anti-inflammatory Activity
Research on thioester compounds has demonstrated their efficacy in reducing inflammation in animal models. These studies indicate that compounds like this compound could potentially serve as therapeutic agents for inflammatory diseases .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
